7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride
Description
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride is a fluorinated piperidine derivative characterized by a seven-carbon alkyl chain (heptyl group) linked to a 4,4-difluoropiperidine ring. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structural uniqueness lies in the combination of fluorine atoms (introducing electronic and steric effects) and the extended carbon chain, which may influence lipophilicity and receptor interactions .
Properties
Molecular Formula |
C12H26Cl2F2N2 |
|---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
7-(4,4-difluoropiperidin-1-yl)heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H24F2N2.2ClH/c13-12(14)6-10-16(11-7-12)9-5-3-1-2-4-8-15;;/h1-11,15H2;2*1H |
InChI Key |
MQSIENBDXPONSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4,4-difluoropiperidine with heptan-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography techniques .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and pathways, particularly in the investigation of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. It may also interact with receptor proteins, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine Dihydrochloride
- Structure : Ethyl chain (2 carbons) linked to 4,4-difluoropiperidine.
- Molecular Formula : C₇H₁₄F₂N₂·2HCl.
- Molecular Weight : 237.12 g/mol .
- Key Differences : Shorter alkyl chain reduces lipophilicity compared to the heptyl analog. Fluorine substitutions retain electronic effects, but the smaller size may limit membrane permeability.
- Applications : Intermediate in drug synthesis; used in studies targeting fluorinated analogs for CNS disorders .
(4,4-Difluoropiperidin-1-yl)amine Hydrochloride
- Structure : Lacks the heptyl chain; amine group directly attached to 4,4-difluoropiperidine.
- Molecular Formula : C₅H₁₀F₂N₂·HCl.
- Molecular Weight : 184.6 g/mol .
- The dihydrochloride salt improves solubility but limits lipid bilayer penetration.
- Applications : Building block for fluorinated pharmaceuticals; used in kinase inhibitor development .
3-Azabicyclo[3.1.1]heptan-1-amine Dihydrochloride
- Structure : Bicyclic framework (3-azabicycloheptane) instead of piperidine.
- Molecular Formula : C₆H₁₂N₂·2HCl.
- Molecular Weight : 197.1 g/mol .
- Key Differences : Rigid bicyclic structure imposes conformational constraints, altering binding affinity compared to flexible piperidine derivatives.
- Applications : Bioisostere in medicinal chemistry; explored for opioid receptor modulation .
1-(Oxolan-3-yl)piperidin-4-amine Dihydrochloride
- Structure : Piperidine ring substituted with an oxolane (tetrahydrofuran) group.
- Molecular Formula : C₉H₁₈N₂O·2HCl.
- Molecular Weight : 255.2 g/mol .
- Key Differences : Oxygen in the oxolane ring introduces polarity, enhancing water solubility but reducing lipophilicity.
- Applications : Investigated for GPCR-targeted therapies due to hybrid aromatic-aliphatic structure .
Structural and Functional Comparison Table
Research Findings and Implications
- Fluorine Substitutions : The 4,4-difluoropiperidine group in the target compound and analogs (e.g., ) enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
- Chain Length : The heptyl chain in the target compound likely increases lipophilicity, favoring interactions with lipid-rich biological targets compared to shorter-chain analogs .
- Salt Forms : Dihydrochloride salts universally improve solubility, critical for in vitro assays and formulation .
Biological Activity
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a pharmacological agent. This article presents a detailed overview of its biological activity, including research findings, case studies, and a comparative analysis of its effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride
- Molecular Formula : C12H19F2N·2HCl
- Molecular Weight : 278.20 g/mol
Research indicates that 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride may act through several mechanisms:
- Kinesin Inhibition : The compound has been studied for its inhibitory effects on kinesin proteins, particularly KIF18A, which plays a critical role in mitotic processes. Inhibition of KIF18A can lead to mitotic arrest and subsequent apoptosis in cancer cells, indicating potential anti-cancer properties .
- Cell Growth Inhibition : Studies have shown that the compound significantly inhibits cell growth in various cancer cell lines. For instance, it demonstrated mean half-maximum effective concentration (EC50) values in the low micromolar range across different assays .
- Apoptosis Induction : Treatment with this compound has been associated with increased levels of cleaved PARP (cl-PARP), a marker of apoptosis, suggesting that it promotes programmed cell death in sensitive cell lines .
Case Studies and Experimental Data
- Anti-Cancer Activity : A study involving human ovarian cancer cell lines demonstrated that treatment with 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride resulted in significant tumor regression when administered at well-tolerated doses. The compound's ability to induce apoptosis was confirmed through various assays measuring cell viability and protein expression levels related to the apoptotic pathway .
- Selectivity and Efficacy : The compound exhibited selectivity against KIF18A compared to other kinesin motor proteins, which is crucial for minimizing off-target effects. This specificity enhances its therapeutic potential as an anti-cancer agent while reducing potential side effects associated with broader kinesin inhibition .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride compared to other known kinesin inhibitors.
| Compound Name | EC50 (µM) | Mechanism of Action | Induces Apoptosis |
|---|---|---|---|
| 7-(4,4-Difluoropiperidin-1-yl)heptan-1-aminedihydrochloride | 0.021 | KIF18A Inhibition | Yes |
| AM-7710 | 0.047 | KIF18A Inhibition | Yes |
| BTB-1 | 0.030 | KIF18A Inhibition | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
